N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Description
N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-14(25)23(2)17-5-4-16(12-21-17)22-19(26)24-13-20(8-3-9-20)18(24)15-6-10-27-11-7-15/h4-5,12,15,18H,3,6-11,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMAKEXMJRWJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC=C(C=C1)NC(=O)N2CC3(C2C4CCOCC4)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate aldehydes and amines.
Introduction of the spirocyclic structure: This step often involves cyclization reactions under acidic or basic conditions.
Functional group modifications: Acetylation and methylation reactions are used to introduce the acetyl(methyl)amino group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
- This compound
Uniqueness
The unique spirocyclic structure of this compound distinguishes it from other compounds. This structure imparts specific physicochemical properties, such as increased stability and unique binding characteristics, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
